ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as EGPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EGPB is a member of the class of compounds known as glycine derivatives, and it has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is complex and not fully understood. However, it is believed that this compound acts by binding to the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. This binding prevents the transporters from functioning properly, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. This modulation can lead to changes in mood, behavior, and cognitive function. Additionally, this compound has been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the key advantages of ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is its potency as a neurotransmitter inhibitor. This makes it an ideal compound for use in studies of the mechanisms of action of various neurotransmitters. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is that this compound can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound. Additionally, the effects of this compound on neurotransmitter levels can be complex and difficult to interpret, making it important to use careful experimental design and analysis.
Future Directions
There are several potential future directions for research on ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of new medications based on the structure of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on neurotransmitter levels in the brain. Finally, there is interest in exploring the potential applications of this compound in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Ethyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been used extensively in scientific research, particularly in the areas of neuroscience and pharmacology. One of the key applications of this compound is in the study of the mechanisms of action of various neurotransmitters. This compound has been found to be a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are all important neurotransmitters in the brain.
properties
IUPAC Name |
ethyl 4-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-21(27(24,25)17-8-6-5-7-9-17)14-18(22)20-16-12-10-15(11-13-16)19(23)26-4-2/h5-13H,3-4,14H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBSKOCVKQKUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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